![molecular formula C16H17NO4 B5793152 4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B5793152.png)
4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to a furan ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid typically involves the following steps:
Formation of 5-tert-butylfuran-2-carboxylic acid: This can be achieved through the acid-catalyzed transformation of furans, such as the Butin reaction, which involves the intramolecular attack of a nucleophile on the α-carbon atom of the furan ring.
Amidation Reaction: The 5-tert-butylfuran-2-carboxylic acid is then reacted with 4-aminobenzoic acid under appropriate conditions to form the amide bond. This reaction often requires the use of coupling agents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the study of enzyme inhibitors due to its amide linkage and aromatic structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amide bond and aromatic rings, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonylamino)methyl]benzoic acid: Similar in structure but with a different substituent on the benzoic acid moiety.
5-tert-Butylfuran-2-carboxylic acid: Shares the furan ring structure but lacks the benzoic acid moiety.
Uniqueness
4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid is unique due to the combination of the furan ring and benzoic acid moiety linked through an amide bond. This structure provides distinct chemical properties and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
4-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)13-9-8-12(21-13)14(18)17-11-6-4-10(5-7-11)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTHKCMSYYWDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
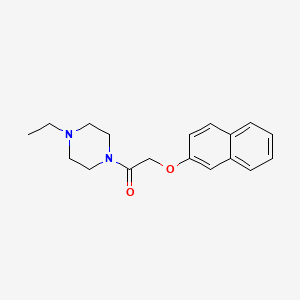

![N'-[(4-bromophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5793080.png)
![2-[(4-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5793081.png)
![3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5793098.png)

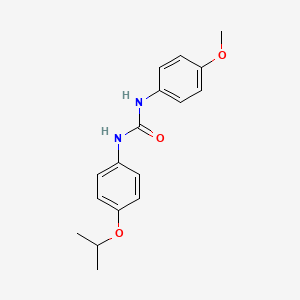
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclohexylpropanoate](/img/structure/B5793121.png)
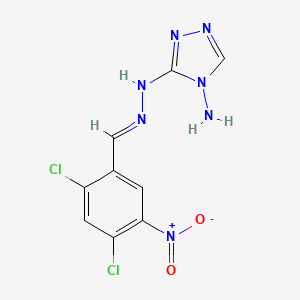
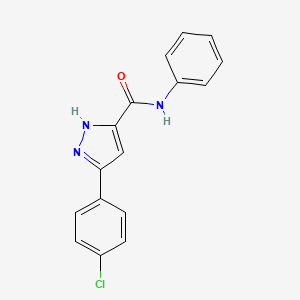
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5793136.png)
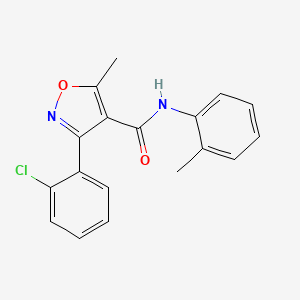
![3-phenyl-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5793153.png)
![N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5793170.png)
